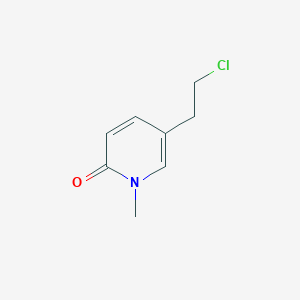
4,4-Difluorocyclohexane-1-sulfinic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorocyclohexane-1-sulfinic chloride is a chemical compound with the molecular formula C6H9ClF2O2S. It is known for its unique structure, which includes two fluorine atoms attached to a cyclohexane ring and a sulfinic chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclohexane-1-sulfinic chloride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the sulfinic chloride group. One common method includes the reaction of cyclohexane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms. The resulting difluorocyclohexane is then reacted with thionyl chloride (SOCl2) to introduce the sulfinic chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored under specific conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluorocyclohexane-1-sulfinic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids or other reduced sulfur compounds.
Substitution: The sulfinic chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfinic chloride group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids and other reduced sulfur compounds.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Difluorocyclohexane-1-sulfinic chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms and sulfinic chloride groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluorocyclohexane-1-sulfinic chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinic chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. The fluorine atoms in the cyclohexane ring can also influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluorocyclohexane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinic chloride group.
4,4-Difluorocyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfinic chloride group.
4,4-Difluorocyclohexane-1-sulfinic acid: Contains a sulfinic acid group instead of a sulfinic chloride group.
Uniqueness
4,4-Difluorocyclohexane-1-sulfinic chloride is unique due to its combination of fluorine atoms and a sulfinic chloride group, which imparts specific reactivity and properties. This makes it valuable in various chemical reactions and applications where such characteristics are desired.
Propiedades
Fórmula molecular |
C6H9ClF2OS |
|---|---|
Peso molecular |
202.65 g/mol |
Nombre IUPAC |
4,4-difluorocyclohexane-1-sulfinyl chloride |
InChI |
InChI=1S/C6H9ClF2OS/c7-11(10)5-1-3-6(8,9)4-2-5/h5H,1-4H2 |
Clave InChI |
MQDSXCYOMYWBDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1S(=O)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


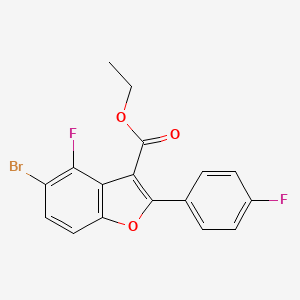

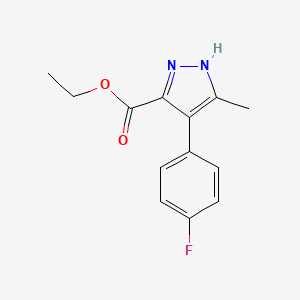
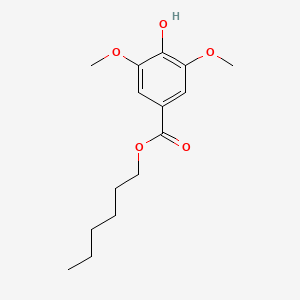
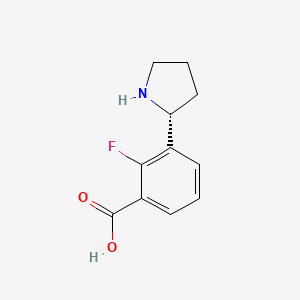
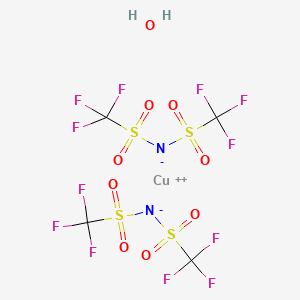
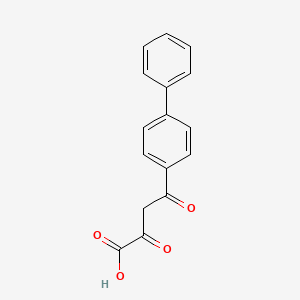
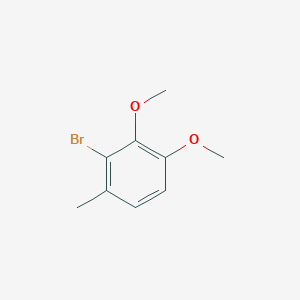
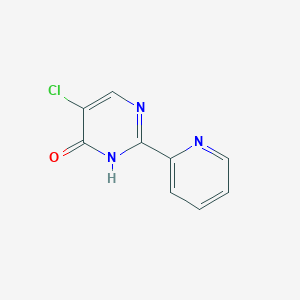

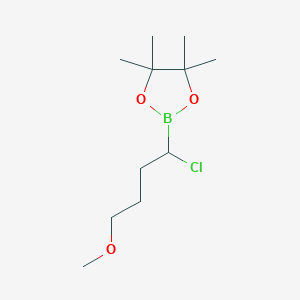
![7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961602.png)
